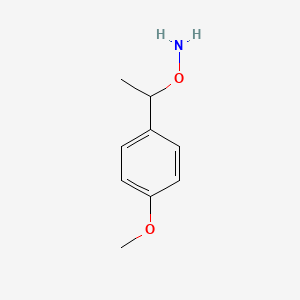

O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine: is an organic compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol It is characterized by the presence of a hydroxylamine group attached to a methoxyphenyl ethyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

O-Alkylation of Hydroxylamines: One common method involves the O-alkylation of hydroxylamines.

Aryl Substitution: Hydroxylamines can be arylated using diaryliodonium salts to produce O-arylhydroxylamines. This method is efficient and provides high yields.

Industrial Production Methods: Industrial production methods for O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine can undergo oxidation reactions to form oximes.

Reduction: It can be reduced to form corresponding amines.

Substitution: The compound can participate in substitution reactions, particularly O-alkylation and O-arylation.

Common Reagents and Conditions:

Oxidation: Zinc oxide, m-CPBA (meta-Chloroperoxybenzoic acid).

Reduction: Hydride reducing agents.

Substitution: Diaryliodonium salts, methanesulfonates.

Major Products:

Oximes: Formed through oxidation reactions.

Amines: Formed through reduction reactions.

O-arylhydroxylamines: Formed through aryl substitution reactions.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine exhibits several biological activities, including:

- Antimicrobial Properties : Studies have suggested that this compound may possess antimicrobial effects, making it a candidate for development in medicinal applications aimed at combating infections.

- Antioxidant Activity : The compound has shown potential antioxidant properties, which are crucial in preventing oxidative stress-related diseases. Its ability to scavenge free radicals can be beneficial in therapeutic contexts .

- Drug Development : The interaction of this compound with specific biological targets may lead to alterations in enzyme or receptor activity, suggesting its utility in drug development and therapeutic applications.

Applications in Medicinal Chemistry

The compound's structural characteristics allow it to function as a precursor for various derivatives that can enhance its biological activity. Notable applications include:

- Epidermal Growth Factor Receptor Inhibitors : Hydroxylamine derivatives have been shown to act as selective inhibitors for the epidermal growth factor receptor (EGFR), which is significant in cancer therapy. Research has demonstrated that modifications to hydroxylamines can yield compounds with improved bioavailability and efficacy against cancer cell lines .

- Antioxidant Agents : Compounds similar to this compound have been evaluated for their antioxidant capabilities, making them candidates for formulations aimed at reducing oxidative damage in cells .

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| P. aeruginosa | 12 |

Case Study 2: Antioxidant Capacity

In another investigation, the antioxidant activity was measured using the DPPH radical scavenging assay. This compound exhibited a notable IC50 value, indicating strong radical scavenging activity.

| Compound | IC50 (µM) |

|---|---|

| This compound | 25 |

| Ascorbic Acid (Control) | 20 |

Wirkmechanismus

The mechanism of action of O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine involves its reactivity as a nucleophile. The hydroxylamine group can participate in nucleophilic addition reactions with carbonyl compounds to form oximes . This reactivity is facilitated by the electron-donating methoxy group on the phenyl ring, which stabilizes the intermediate formed during the reaction .

Vergleich Mit ähnlichen Verbindungen

- O-(1-Phenylethyl)hydroxylamine

- O-(1-(4-Methylphenyl)ethyl)hydroxylamine

- O-(1-(4-Chlorophenyl)ethyl)hydroxylamine

Comparison:

- O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine is unique due to the presence of the methoxy group, which enhances its nucleophilicity and stability compared to its analogs .

- The methoxy group also influences the compound’s reactivity and potential applications in organic synthesis and medicinal chemistry .

Biologische Aktivität

O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine, with the chemical formula C9H13NO2, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound features a hydroxylamine functional group attached to a 4-methoxyphenyl ethyl moiety. This structural configuration is significant as it influences the compound's reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C9H13NO2 |

| Molecular Weight | 169.21 g/mol |

| Solubility | Soluble in organic solvents |

| Functional Groups | Hydroxylamine, Ether |

This compound exhibits various biological activities that can be attributed to its ability to interact with different molecular targets:

- Antioxidant Activity : Hydroxylamines are known to scavenge free radicals, which can contribute to their protective effects against oxidative stress. Studies have shown that related compounds exhibit varying degrees of antioxidant activity, suggesting a potential for this compound in mitigating oxidative damage .

- Anticancer Properties : Research indicates that hydroxylamines can interfere with cellular processes such as tubulin polymerization and reactive oxygen species (ROS) generation, leading to cytotoxic effects in cancer cells. For instance, related hydroxylamine compounds have demonstrated IC50 values in the nanomolar range against various cancer cell lines .

- Antimicrobial Activity : The compound may possess antimicrobial properties, as hydroxylamines have been implicated in inhibiting bacterial growth through mechanisms that disrupt cell wall synthesis and biofilm formation .

Anticancer Activity

A study evaluating the anticancer potential of hydroxylamine derivatives found that this compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism was linked to ROS overproduction, which induced endoplasmic reticulum stress and apoptosis in cancer cells. Specific IC50 values were noted for various cell lines, highlighting its selective toxicity:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 20.1 |

| Huh7 | 14 |

| A549 | 22 |

Antioxidant Activity

In antioxidant assays using the DPPH method, this compound showed promising results compared to standard antioxidants like L-ascorbic acid. The IC50 values ranged from 0.8 to 2.49 mg/mL, indicating moderate antioxidant capacity .

Antimicrobial Studies

The compound's antimicrobial efficacy was assessed against resistant strains of bacteria such as MRSA. Preliminary results indicated effective inhibition at MIC values comparable to established antibiotics, suggesting its potential role as an alternative therapeutic agent:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| MRSA | 30 ± 0.4 |

| E. coli | 25 ± 0.5 |

Eigenschaften

Molekularformel |

C9H13NO2 |

|---|---|

Molekulargewicht |

167.20 g/mol |

IUPAC-Name |

O-[1-(4-methoxyphenyl)ethyl]hydroxylamine |

InChI |

InChI=1S/C9H13NO2/c1-7(12-10)8-3-5-9(11-2)6-4-8/h3-7H,10H2,1-2H3 |

InChI-Schlüssel |

VXQNMQZALRGTNG-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C1=CC=C(C=C1)OC)ON |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.